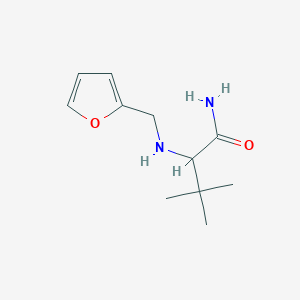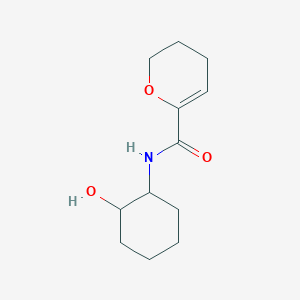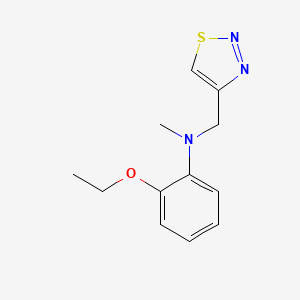![molecular formula C10H17N3S B7631200 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazepane derivative that has been synthesized using various methods. The purpose of
作用機序
The exact mechanism of action of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. The compound is thought to enhance the activity of GABA receptors, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. The compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures.
実験室実験の利点と制限
One of the advantages of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABA system and its role in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more potent and selective GABA receptor modulators based on the structure of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases and disorders.
合成法
The synthesis of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been achieved using various methods. One of the most common methods is the reaction of 2-(bromomethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2-(chloromethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. The yield and purity of the product depend on the specific reaction conditions used.
科学的研究の応用
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-12-5-3-11-10(12)9-13-4-2-7-14-8-6-13/h3,5H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGIZIOBFUBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
